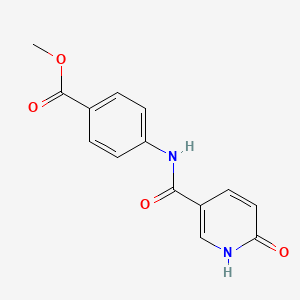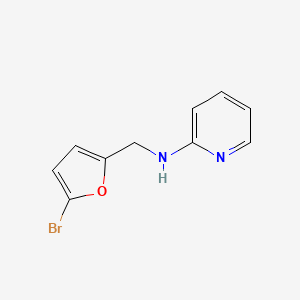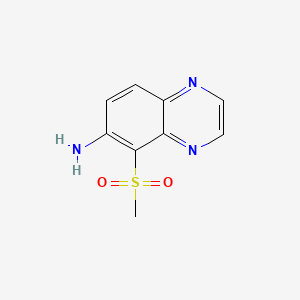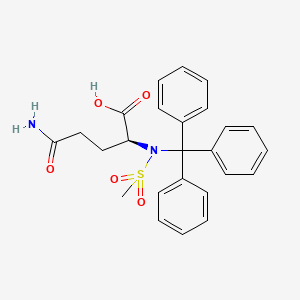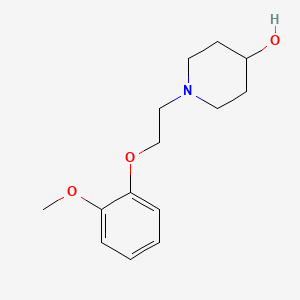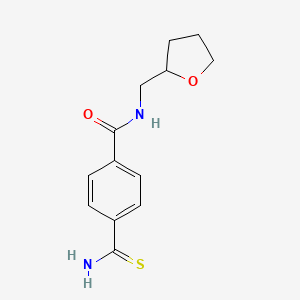![molecular formula C13H10BrFOZn B14897585 2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)
2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2’-Fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the fluorine atom in the phenoxy group enhances the reactivity and selectivity of the compound in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2’-Fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(2’-Fluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(2’-Fluorophenoxy)methyl]bromobenzene+Zn→2-[(2’-Fluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 2-[(2’-Fluorophenoxy)methyl]phenylzinc bromide involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of high-purity starting materials and solvents ensures the consistency and quality of the final product. The compound is typically prepared in a concentration of 0.25 M in tetrahydrofuran for ease of handling and application in various synthetic processes.
Chemical Reactions Analysis
Types of Reactions
2-[(2’-Fluorophenoxy)methyl]phenylzinc bromide undergoes several types of reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Addition Reactions: The compound can add to electrophilic double bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0), are often used in cross-coupling reactions.
Bases: Bases like potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products Formed
The major products formed from reactions involving 2-[(2’-Fluorophenoxy)methyl]phenylzinc bromide depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is valuable in pharmaceuticals and materials science.
Scientific Research Applications
2-[(2’-Fluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-[(2’-Fluorophenoxy)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate, which can undergo transmetalation with palladium catalysts. This process facilitates the formation of carbon-carbon bonds in cross-coupling reactions. The presence of the fluorine atom enhances the reactivity of the compound by stabilizing the transition state and increasing the electrophilicity of the phenyl ring.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- 2,6-Difluorophenylzinc bromide
- 4-Fluorophenylzinc bromide
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
Uniqueness
2-[(2’-Fluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the fluorine atom in the phenoxy group, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.
Properties
Molecular Formula |
C13H10BrFOZn |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;;/h1-6,8-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
UPMMXUYFYSHZPA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)COC2=CC=CC=C2F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



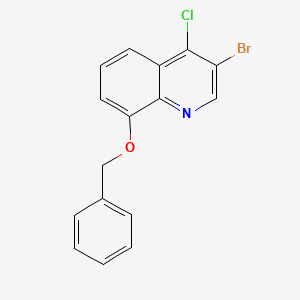
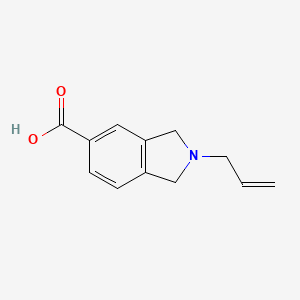
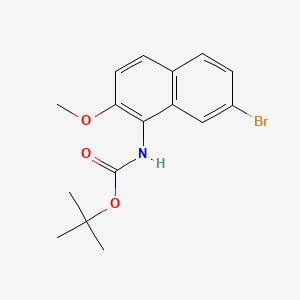
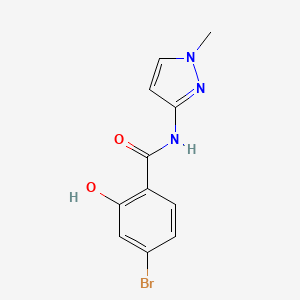
![N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine](/img/structure/B14897523.png)


